5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine
Overview
Description
5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine: is a chemical compound with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a prop-1-ynyl group at the 3rd position, and an amine group at the 2nd position of the pyridine ring . It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Potassium tert-butoxide Method: One common method involves treating 5-bromo-3-prop-1-ynyl-pyridin-2-ylamine with a 1M solution of potassium tert-butoxide in tert-butanol at 85°C for 1 hour.
Triethylamine and Palladium-Catalyzed Method: Another method involves using triethylamine, bis-triphenylphosphine-palladium (II) chloride, and copper (I) iodide in tetrahydrofuran at 0-20°C for 1 hour.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Potassium tert-butoxide: Used in tert-butanol at elevated temperatures.
Triethylamine and Palladium Catalysts: Used in tetrahydrofuran at low to ambient temperatures.
Major Products Formed:
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of various organic compounds .
- Employed in cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine
Industry
Mechanism of Action
The mechanism by which 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may participate in phosphorylation reactions and influence signaling pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(prop-1-ynyl)pyridine: Similar structure but lacks the amine group.
5-Bromo-3-methylpyridin-2-amine: Similar structure but has a methyl group instead of the prop-1-ynyl group.
Uniqueness
Properties
IUPAC Name |
5-bromo-3-prop-1-ynylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-2-3-6-4-7(9)5-11-8(6)10/h4-5H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEQDXCSXGPPFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=C(N=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.